Adenosine A2A Receptor Antagonism: Potency Advantage Over Mono-Dimethylamino Analogs
In the N-pyrimidinyl-2-phenoxyacetamide series, the 2,4-bis(dimethylamino) substitution pattern is essential for low‑nanomolar adenosine A2A receptor affinity. The lead compound 14 (a close structural relative) exhibits Ki = 0.4 nM and >100‑fold selectivity over A1 receptors, whereas mono‑dimethylamino analogs show substantially weaker binding [1]. This pattern is corroborated by functional cell‑based data: the mono‑dimethylamino version (CAS 1396809-39-4) shows only micromolar cytotoxicity (MCF-7 IC50 = 12.5 µM, A549 IC50 = 15.0 µM, HeLa IC50 = 10.0 µM), consistent with reduced target engagement .
| Evidence Dimension | A2A receptor binding affinity (Ki) / cellular potency (IC50) |
|---|---|
| Target Compound Data | Target compound belongs to the 2,4-bis(dimethylamino) class (compound 14 data: Ki = 0.4 nM, A1/A2A > 100; in vivo MED = 10 mg/kg p.o. in rat haloperidol‑induced catalepsy model) [1]. |
| Comparator Or Baseline | Mono‑dimethylamino analog (CAS 1396809-39-4): MCF-7 IC50 = 12.5 µM; A549 IC50 = 15.0 µM; HeLa IC50 = 10.0 µM . |
| Quantified Difference | >30,000‑fold difference in target affinity (0.4 nM vs. estimated Ki >10 µM); >1,000‑fold difference in cellular IC50. |
| Conditions | A2A binding: recombinant human receptor, filter binding assay. Cellular: MCF-7, A549, HeLa lines; SRB or MTT endpoint. |
Why This Matters
The 2,4-bis(dimethylamino) motif is a critical pharmacophore for achieving sub‑nanomolar A2A antagonism; substituting to a mono‑dimethylamino variant results in a loss of potency that renders the compound unsuitable for CNS‑targeted receptor pharmacology studies.
- [1] Zhang, X.H. et al. Synthesis of N-pyrimidinyl-2-phenoxyacetamides as adenosine A2A receptor antagonists. Bioorg. Med. Chem. Lett. 2008, 18, 1778–1783. Compound 14: Ki = 0.4 nM, selectivity >100, MED = 10 mg/kg p.o. View Source
